9-Aminoacridine hydrochloride monohydrate
Overview
Description
9-Aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder . It is a synthetic dye used clinically as a topical antiseptic and experimentally as a mutagen, an intracellular pH indicator, and a small molecule MALDI matrix . It has the empirical formula C13H10N2 · HCl · H2O and a molecular weight of 248.71 .
Molecular Structure Analysis
The molecular structure of 9-Aminoacridine hydrochloride monohydrate involves stacking interactions between the 9-amino- . The protonation of such molecules can alter their bioavailability as weakly basic drugs like aminoacridines exhibit reduced solubility at high pH levels .Chemical Reactions Analysis
9-Aminoacridine is a moderately strong base that neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
9-Aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder . It is slightly soluble in water . It has a melting point of 300 °C .Scientific Research Applications
DNA Damage Induction and Genotoxicity
9-Aminoacridine hydrochloride monohydrate (9-AA) has been used in studies related to DNA damage and genotoxicity. It was found to induce DNA damage in liver cells of rats, classifying it as a genotoxic non-carcinogen (Nakagawa et al., 2015).
Photophysics and Spectroscopy
Several studies have investigated the photophysical properties of 9-AA. Its excimer emission in concentrated aqueous solutions and the behavior of monomer, dimer, and excimer emission have been studied, providing insights into its interaction with light and its potential applications in photodynamic therapy (Gangola et al., 1981).
Crystal Structure Analysis
Research on the crystal structures of various salts of 9-aminoacridine has been conducted. This includes examining how ions and solvent molecules interact in these structures, contributing to the understanding of its chemical and physical properties (Trzybiński & Sikorski, 2013).
Aggregation and Hydrolysis Studies
The aggregation behavior of 9-AA in solution and the hydrolysis rates of its derivatives have been studied. These investigations have provided important insights into its chemical stability and behavior in different environments, which is crucial for its applications in various fields (Yeo et al., 1985; Goodell et al., 2006)(Goodell et al., 2006).
Ribosome Biogenesis Inhibition
A study in 2022 characterized the effects of 9-aminoacridine on pre-rRNA metabolism in mammalian cells. It was found to inhibit both the transcription of ribosomal RNA precursors and the processing of already synthesized pre-rRNAs, thereby impacting ribosome biogenesis (Anikin & Pestov, 2022).
Molecular Interaction Studies
Research has been conducted on the interactionbetween 9-aminoacridine and nucleic acids. This includes studies on its binding modes to DNA and RNA, which are vital for understanding its potential therapeutic applications and mechanism of action (Sakore et al., 1977; Searle & Barber, 1978)(Searle & Barber, 1978).
Therapeutic Applications and Conjugation
9-Aminoacridines have significant implications in medicine, especially in the treatment of cancer, viral, and prion diseases. The conjugation of 9-aminoacridine with biomolecules like peptides and proteins can modulate its activity and bioavailability, opening up new avenues in drug development (Šebestík et al., 2007).
Use in Analytical Techniques
9-Aminoacridine has been utilized in various analytical techniques, such as in matrix-assisted laser desorption/ionization (MALDI) for the analysis of low molecular weight compounds and larger molecules like oligonucleotides and proteins (Vermillion-Salsbury & Hercules, 2002).
Photodynamic Therapy (PDT)
The stability of 9-aminoacridine hydrochloride hydrate’s excimer in confined media has been explored, which is relevant for its potential use in photodynamic therapy, a treatment method for various medical conditions including cancer (Mitra et al., 2013).
Safety And Hazards
properties
IUPAC Name |
acridin-9-amine;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJEGKBQBIJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2.ClH.H2O, C13H13ClN2O | |
Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024457 | |
Record name | 9-Aminoacridine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992) | |
Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 63.5 °F (NTP, 1992) | |
Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
9-Aminoacridine hydrochloride monohydrate | |
CAS RN |
52417-22-8 | |
Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 9-Acridinamine, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52417-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052417228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminoacridine hydrochloride monohydrate | |
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Record name | 9-Aminoacridine hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMINACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F149315C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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